molecular formula C16H19NO2 B11859101 N,N-diethyl-6-methoxynaphthalene-1-carboxamide CAS No. 114326-25-9

N,N-diethyl-6-methoxynaphthalene-1-carboxamide

Cat. No.: B11859101
CAS No.: 114326-25-9
M. Wt: 257.33 g/mol
InChI Key: MGRIJVOILNGBCC-UHFFFAOYSA-N
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Description

N,N-Diethyl-6-methoxynaphthalene-1-carboxamide (CAS: 114326-25-9) is a synthetic organic compound characterized by a naphthalene backbone substituted with a methoxy group at position 6 and a diethylcarboxamide group at position 1. Its molecular formula is $ \text{C}{17}\text{H}{21}\text{NO}_2 $, with a molecular weight of 271.36 g/mol. The compound is primarily used for industrial applications, though specific biological or pharmacological activities remain underexplored in publicly available literature .

Properties

CAS No.

114326-25-9

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N,N-diethyl-6-methoxynaphthalene-1-carboxamide

InChI

InChI=1S/C16H19NO2/c1-4-17(5-2)16(18)15-8-6-7-12-11-13(19-3)9-10-14(12)15/h6-11H,4-5H2,1-3H3

InChI Key

MGRIJVOILNGBCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC2=C1C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-methoxynaphthalene-1-carboxamide typically involves the reaction of 6-methoxy-1-naphthoic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-methoxynaphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-6-methoxynaphthalene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-6-methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Key Substituents Biological Activities Physicochemical Properties References
N,N-Diethyl-6-methoxynaphthalene-1-carboxamide Naphthalene core, 6-methoxy, 1-carboxamide (diethyl) Methoxy (position 6), diethylcarboxamide Industrial use; limited biological data High lipophilicity (logP ~3.5), stable under standard conditions
N-(6-Chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide Benzothiazole fused ring, naphthalene carboxamide Chloro (benzothiazole position 6) Antimicrobial, anticancer, anti-inflammatory Enhanced electron-withdrawing effects due to Cl; moderate solubility
N-Ethoxy-2-methoxynaphthalene-1-carboxamide Naphthalene core, ethoxy (position 1), methoxy (position 2) Ethoxy, methoxy Potential medicinal chemistry applications Lower logP (~2.8) due to polar ethoxy group; increased metabolic stability
N-(4-Methyl-3-nitrophenyl)naphthalene-1-carboxamide Naphthalene carboxamide, nitro and methylphenyl Nitro (position 3), methyl (position 4) Reactivity in organic synthesis; nitro group enhances electrophilicity High thermal stability; nitro group may confer mutagenicity
1-(Difluoromethoxy)naphthalene-6-carboxylic acid Naphthalene core, difluoromethoxy (position 1), carboxylic acid (position 6) Difluoromethoxy, carboxylic acid Improved bioavailability vs. methoxy/trifluoromethoxy analogues Acidic (pKa ~3.5); fluorination enhances membrane permeability

Biological Activity

N,N-diethyl-6-methoxynaphthalene-1-carboxamide is a compound belonging to the class of naphthalene derivatives. Its biological activity has garnered interest due to its potential therapeutic applications and mechanisms of action. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms, and relevant case studies.

  • Molecular Formula : C15H17NO2
  • Molecular Weight : 245.30 g/mol
  • Structure : The compound features a naphthalene ring substituted with a methoxy group and an amide functional group.

This compound exerts its biological effects primarily through the inhibition of specific enzymes and pathways involved in inflammation and cancer progression. Research indicates that similar naphthalene derivatives can modulate cyclooxygenase (COX) activity and affect the arachidonic acid pathway, leading to anti-inflammatory effects .

Pharmacological Effects

  • Anti-inflammatory Activity :
    • The compound has shown potential in inhibiting COX enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating symptoms associated with inflammation .
  • Anticancer Properties :
    • Naphthalene derivatives are known for their ability to inhibit various cancer cell lines. Studies suggest that this compound may exhibit cytotoxic effects against certain cancer cells by inducing apoptosis and inhibiting cell proliferation.
  • Enzyme Inhibition :
    • Preliminary data indicates that this compound may inhibit aldo-keto reductases (AKR), particularly AKR1C3, which is implicated in steroid metabolism and cancer progression. The IC50 values for related compounds suggest that modifications in the naphthalene structure can enhance selectivity and potency against these enzymes .

Study on Anti-inflammatory Effects

A study conducted on various naphthalene derivatives, including this compound, demonstrated significant inhibition of COX enzymes in vitro. The results indicated that the compound could reduce inflammation markers in human cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity Assessment

In another investigation, this compound was tested against several human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with notable effects observed in breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
Enzyme inhibitionInhibition of AKR1C3

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